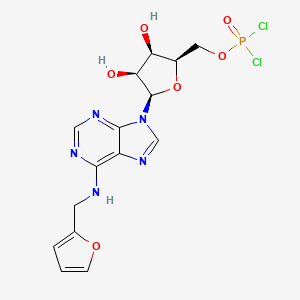![molecular formula C9H14N2O2S B15352908 2-[4-Methyl-2-(propan-2-ylamino)-1,3-thiazol-5-yl]acetic acid](/img/structure/B15352908.png)
2-[4-Methyl-2-(propan-2-ylamino)-1,3-thiazol-5-yl]acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[4-Methyl-2-(propan-2-ylamino)-1,3-thiazol-5-yl]acetic acid is a thiazole derivative characterized by its unique chemical structure. The compound contains a 1,3-thiazole ring, a propan-2-ylamino substituent, and an acetic acid functional group. These structural features make it an interesting subject in various scientific fields, such as organic chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-Methyl-2-(propan-2-ylamino)-1,3-thiazol-5-yl]acetic acid typically involves the formation of the 1,3-thiazole ring, followed by the introduction of the propan-2-ylamino group and the acetic acid moiety. One common method involves the cyclization of appropriate thiourea derivatives with α-haloacids under basic conditions. The process includes:
Reaction of thiourea with α-bromoketones to form the thiazole ring.
Subsequent alkylation with isopropylamine to introduce the propan-2-ylamino group.
Carboxylation of the resulting thiazole derivative to yield the final acetic acid product.
Industrial Production Methods
Industrial production methods for this compound involve optimizing the synthetic routes for large-scale manufacturing. These processes often use automated reactors and continuous flow chemistry to enhance yield and purity. Reaction conditions such as temperature, pH, and solvent choice are meticulously controlled to maximize efficiency.
Chemical Reactions Analysis
Types of Reactions it Undergoes
2-[4-Methyl-2-(propan-2-ylamino)-1,3-thiazol-5-yl]acetic acid is capable of undergoing various chemical reactions, including:
Oxidation: : Can be oxidized to form sulfoxides and sulfones.
Reduction: : The thiazole ring can be reduced under specific conditions.
Substitution: : The propan-2-ylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: : Hydrogen peroxide or potassium permanganate.
Reduction: : Lithium aluminum hydride or sodium borohydride.
Substitution: : Halogenation reagents like N-bromosuccinimide for subsequent nucleophilic substitution.
Major Products Formed from These Reactions
Oxidation: : Sulfoxides and sulfones.
Reduction: : Reduced thiazole derivatives.
Substitution: : Varied substituted thiazole derivatives depending on the nucleophiles used.
Scientific Research Applications
2-[4-Methyl-2-(propan-2-ylamino)-1,3-thiazol-5-yl]acetic acid is used in several scientific research applications, including:
Chemistry: : As a building block in the synthesis of complex molecules.
Biology: : Investigating its role in biological pathways and interactions.
Medicine: : Exploring its potential as a pharmaceutical agent, particularly for its activity on specific molecular targets.
Industry: : Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 2-[4-Methyl-2-(propan-2-ylamino)-1,3-thiazol-5-yl]acetic acid exerts its effects is primarily through interactions with molecular targets such as enzymes and receptors. The propan-2-ylamino group can form hydrogen bonds and other non-covalent interactions with active sites, modulating biological activity.
Comparison with Similar Compounds
When compared to similar thiazole derivatives, 2-[4-Methyl-2-(propan-2-ylamino)-1,3-thiazol-5-yl]acetic acid stands out due to its specific substituents which confer unique properties. Similar compounds include:
2-(2-Thiazolyl)acetic acid
2-(4-Methylthiazol-2-yl)acetic acid
2-(Propan-2-ylamino)thiazole derivatives
These compounds share the thiazole core but differ in their substituents, affecting their chemical reactivity and application profiles.
Hope this helps! What do you think about the varied applications of this compound?
Properties
Molecular Formula |
C9H14N2O2S |
|---|---|
Molecular Weight |
214.29 g/mol |
IUPAC Name |
2-[4-methyl-2-(propan-2-ylamino)-1,3-thiazol-5-yl]acetic acid |
InChI |
InChI=1S/C9H14N2O2S/c1-5(2)10-9-11-6(3)7(14-9)4-8(12)13/h5H,4H2,1-3H3,(H,10,11)(H,12,13) |
InChI Key |
OTNNGJNWGBPALH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=N1)NC(C)C)CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![(2E)-2-[1-[1-(2-chlorophenyl)-2-methoxy-2-oxoethyl]-4-[2-oxo-2-[3-(trideuterio(113C)methoxy)phenyl]ethyl]sulfanylpiperidin-3-ylidene]acetic acid](/img/structure/B15352847.png)
![(2-Aminoethyl)[sulfanyl(carbonothioyl)]amine Sodium Salt](/img/structure/B15352857.png)

![(2R,3S,4S)-2-[(4-methoxyphenyl)methyl]pyrrolidine-3,4-diol](/img/structure/B15352866.png)
![2-[3-Phenylpropanoyl(propan-2-yl)amino]acetic acid](/img/structure/B15352874.png)




![(1R,18R)-17-ethyl-3,13-diazapentacyclo[13.3.1.02,10.04,9.013,18]nonadeca-2(10),4,6,8,16-pentaene-1-carboxylic acid](/img/structure/B15352901.png)
![3-(2-Chlorophenyl)-3H-[1,2,3]triazolo[4,5-b]pyridine](/img/structure/B15352904.png)
